2-(Pyrrolidin-2-yl)cyclopentan-1-one
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Overview
Description
2-(Pyrrolidin-2-yl)cyclopentan-1-one is a chemical compound that features a cyclopentanone ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Pyrrolidin-2-yl)cyclopentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)cyclopentan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with biological macromolecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidine ring fused to a lactam ring.
Pyrrolidine-2,5-dione: Another related compound with a pyrrolidine ring fused to a diketone ring.
Prolinol: A compound with a pyrrolidine ring and a hydroxyl group.
Uniqueness
2-(Pyrrolidin-2-yl)cyclopentan-1-one is unique due to its cyclopentanone ring fused with a pyrrolidine ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential for drug development make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-pyrrolidin-2-ylcyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTQWZQVOGIQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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